1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide
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Overview
Description
1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide is a chemical compound with a unique structure that combines a pyridine ring with an imidazole ring, linked by a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with hydrazine hydrate, followed by cyclization with formamide to form the imidazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-(6-Methyl-2-pyridinyl)-2-propanol: Shares the pyridine ring but differs in the functional groups attached.
2-(6-Methyl-2-pyridinyl)-1H-benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
Uniqueness: 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide is unique due to its specific combination of a pyridine ring and an imidazole ring linked by a carbohydrazide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)imidazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-3-2-4-9(13-7)15-5-8(12-6-15)10(16)14-11/h2-6H,11H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIKGXYECGTJJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363220 |
Source
|
Record name | 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478063-72-8 |
Source
|
Record name | 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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